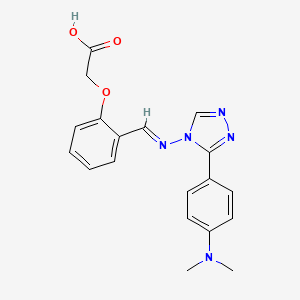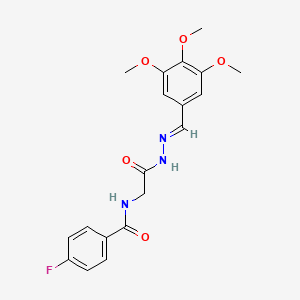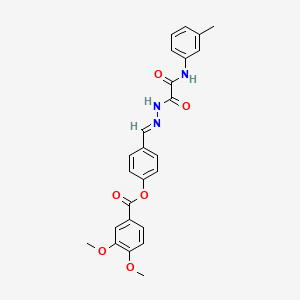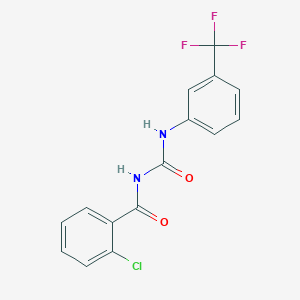
2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo dimetilamino y una porción de ácido fenoxiacético.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como la lutidina y el tetrafluoroborato de 2-(1H-benzotriazol-1-il)-1,1,3,3-tetrametilamonio (TBTU) .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden aplicar principios de química verde, como el uso de solventes y catalizadores ambientalmente benignos, para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de triazol en otros grupos funcionales.
Sustitución: El grupo dimetilamino se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias indeseables. .
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético implica su interacción con objetivos moleculares específicos. El anillo de triazol y el grupo dimetilamino pueden formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, modulando su actividad. La porción de ácido fenoxiacético también puede participar en interacciones de unión, contribuyendo a la actividad biológica general del compuesto. .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-metil-4-{4-metil-2-[4-(trifluorometil)fenil]-5-tiazolil}metiltio}fenoxi}acético
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetilalanina
Singularidad
El ácido 2-(2-(((3-(4-(Dimetilamino)fenil)-4H-1,2,4-triazol-4-il)imino)metil)fenoxi)acético es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. La presencia del anillo de triazol y el grupo dimetilamino permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
765285-35-6 |
|---|---|
Fórmula molecular |
C19H19N5O3 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-[2-[(E)-[3-[4-(dimethylamino)phenyl]-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H19N5O3/c1-23(2)16-9-7-14(8-10-16)19-22-20-13-24(19)21-11-15-5-3-4-6-17(15)27-12-18(25)26/h3-11,13H,12H2,1-2H3,(H,25,26)/b21-11+ |
Clave InChI |
PXKPLGZOMZYJIG-SRZZPIQSSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C2=NN=CN2/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NN=CN2N=CC3=CC=CC=C3OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017184.png)

![N-(4-(Diethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017191.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)




![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)
![2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12017259.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)
![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)
